Macrólidos lactamas
Macrolide lactams are a class of natural products derived from bacterial secondary metabolites, known for their broad-spectrum antimicrobial activity. These compounds exhibit potent inhibitory effects against various Gram-positive bacteria and some Gram-negative bacteria by binding to the 50S ribosomal subunit, thereby interfering with protein synthesis. The macrocyclic lactam ring structure is a key feature of macrolides, which typically consists of 12 to 16 carbon atoms in a large ring, providing a stable and rigid framework that contributes to their bioavailability and efficacy.
Structural variations among different macrolide lactams can lead to differences in their pharmacological properties. For example, the introduction of hydroxyl groups or other functional groups may improve antibiotic activity, reduce toxicity, or enhance oral absorption. Macrolides are commonly used in clinical settings for treating respiratory tract infections, skin and soft tissue infections, and as prophylaxis before certain surgeries. However, due to their narrow therapeutic window, careful administration is required to minimize the risk of adverse effects such as gastrointestinal disturbances and liver dysfunction.

Estructura | Nombre químico | CAS | MF |
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Clavatustide A | 1602982-13-7 | C27H25N3O5 |
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37-Desmethylene 24,33-Bis-O-(tert-butyldimethylsilyl)-37-oxo-FK-506 | 155684-96-1 | C55H95NO13Si2 |
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Everolimus | 159351-69-6 | C53H83NO14 |
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42-O-2-Hydroxy2-(trimethylammonio)ethoxyphosphinyloxyethyl Rapamycin Inner Salt >75% | 1062645-51-5 | C58H95N2O17P |
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22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 | 134556-79-9 | C50H85NO12Si |
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Pimecrolimus | 137071-32-0 | C43H68ClNO11 |
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Clavatustide B | 1581723-72-9 | C26H23N3O5 |
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Ascomycin | 104987-12-4 | C43H69NO12 |
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(6R,7S,10R,11R,12E,17E,19E,21S)-6-2-(diethylamino)ethanesulfonyl-21-hydroxy-11,19-dimethyl-10-(propan-2-yl)-9,26-dioxa-3,15,28-triazatricyclo23.2.1.0,3,7octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone | 2743429-97-0 | C34H50N4O9S |
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Dihydro FK-506 | 104987-30-6 | C44H71NO12 |
Literatura relevante
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Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474
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Ling Zhu,Chen Wang,Yanlian Yang,Zhaohui He RSC Adv., 2021,11, 35331-35341
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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5. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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